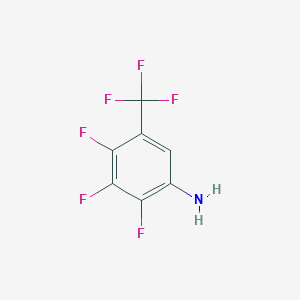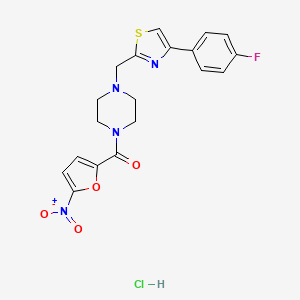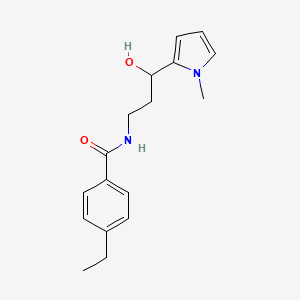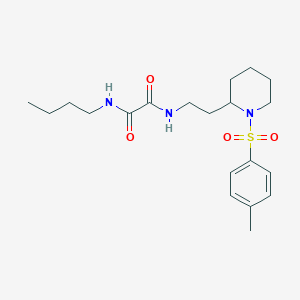
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine (FSCP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of applications. FSCP is a pyridine derivative that has shown promising results in scientific research studies.
Mécanisme D'action
The exact mechanism of action of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in the development and progression of various diseases. 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate the immune response. 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is its versatility. It has been shown to have a range of applications in scientific research studies. 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is also relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. However, one of the limitations of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine is its potential toxicity. Further studies are needed to determine the safety of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine and its potential side effects.
Orientations Futures
There are several future directions for the study of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine. One area of research is the development of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine-based drugs for the treatment of various diseases. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and neuroprotective effects of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine. Further studies are also needed to determine the safety and potential side effects of 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine. Overall, 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has shown great promise in scientific research studies and is a compound that is likely to continue to be studied in the future.
Méthodes De Synthèse
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine can be synthesized using a multi-step process that involves the reaction of 3-hydroxypyridine-2-carboxylic acid with oxalyl chloride to form 3-chloropyridine-2-carbonyl chloride. This intermediate compound is then reacted with oxane-2-carbonyl chloride and potassium fluoride to form 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine.
Applications De Recherche Scientifique
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. 3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O5S/c12-20(16,17)19-9-5-8(6-13-7-9)14-11(15)10-3-1-2-4-18-10/h5-7,10H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUUHUXFWHWAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-(oxane-2-carbonylamino)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2623777.png)
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623778.png)

![3-[3-[Methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2623781.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2623791.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2623793.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-propyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B2623796.png)



